molecular formula C19H16N2O4 B2829601 N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide CAS No. 855711-25-0

N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide

Cat. No.: B2829601
CAS No.: 855711-25-0
M. Wt: 336.347
InChI Key: VNERSPMWJCQHSE-UHFFFAOYSA-N
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Description

N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide is a compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a furan ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide typically involves the acylation of N-benzyl-1-(furan-2-yl)methanamine with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include room temperature and a solvent like dichloromethane or chloroform to dissolve the reactants and facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization can be applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins and enzymes. The benzyl and furan moieties can enhance the binding affinity of the compound to its targets through hydrophobic interactions and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the benzyl, furan, and nitrobenzamide moieties makes it a versatile compound with diverse applications .

Properties

IUPAC Name

N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-19(16-8-10-17(11-9-16)21(23)24)20(14-18-7-4-12-25-18)13-15-5-2-1-3-6-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNERSPMWJCQHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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